Idalopirdine Hydrochloride

Description

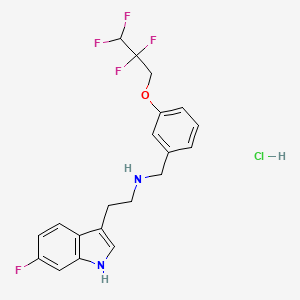

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F5N2O.ClH/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23;/h1-5,8-9,11,19,26-27H,6-7,10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOQNPANAFXKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610494 | |

| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467458-02-2 | |

| Record name | 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467458-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idalopirdine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467458022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDALOPIRDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545BT5182Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Idalopirdine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idalopirdine (B1259171) (Lu AE58054) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] It was investigated as a potential therapeutic agent for the symptomatic treatment of cognitive deficits in neurodegenerative disorders, most notably Alzheimer's disease.[2][3] The rationale for its development stems from the unique neuroanatomical distribution and functional role of the 5-HT6 receptor in brain regions critical for learning and memory, such as the hippocampus and frontal cortex.[4] This technical guide provides a comprehensive overview of the mechanism of action of idalopirdine hydrochloride, detailing its molecular interactions, effects on neurotransmitter systems, and the experimental methodologies used to elucidate these properties.

Molecular Target: The 5-HT6 Receptor

The primary molecular target of idalopirdine is the 5-HT6 receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system.[4] Idalopirdine exhibits high affinity for the human 5-HT6 receptor, with a reported inhibition constant (Ki) of 0.83 nM .[1]

Binding Affinity and Selectivity

A critical aspect of a therapeutic agent's profile is its selectivity for its intended target. While idalopirdine is characterized as a selective 5-HT6 receptor antagonist, a comprehensive quantitative profile of its binding to other receptors is essential for a complete understanding of its pharmacological effects. Available data indicates a high degree of selectivity.

| Receptor/Target | Binding Affinity (Ki) | Species | Reference |

| 5-HT6 | 0.83 nM | Human | [1] |

| Adrenergic α1A | Medium Affinity | Not Specified | [5] |

| Adrenergic α1B | Medium Affinity | Not Specified | [5] |

| >70 other targets | >50-fold lower affinity | Not Specified | [5] |

Table 1: Binding Affinity Profile of Idalopirdine.

Signaling Pathways Modulated by Idalopirdine

The 5-HT6 receptor is primarily coupled to the Gs alpha subunit, which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing the 5-HT6 receptor, idalopirdine inhibits this canonical signaling pathway.

Emerging evidence suggests that the 5-HT6 receptor can also signal through non-canonical pathways, including interactions with Fyn tyrosine kinase and the mammalian target of rapamycin (B549165) (mTOR) complex. The antagonism of these pathways by idalopirdine may also contribute to its overall mechanism of action.

Modulation of Neurotransmitter Systems

A key aspect of idalopirdine's mechanism of action is its ability to modulate the release of several key neurotransmitters implicated in cognition. This is thought to occur through the disinhibition of GABAergic interneurons, leading to an indirect increase in the release of excitatory and neuromodulatory transmitters.

Effects on Acetylcholine (B1216132), Glutamate (B1630785), Dopamine, and Noradrenaline

In vivo microdialysis studies in rats have demonstrated that idalopirdine administration leads to an increase in the extracellular levels of dopamine, noradrenaline, and glutamate in the medial prefrontal cortex.[6] While idalopirdine alone did not significantly alter acetylcholine levels, it potentiated the increase in extracellular acetylcholine when co-administered with the acetylcholinesterase inhibitor, donepezil.[6]

| Neurotransmitter | Brain Region | Effect of Idalopirdine (10 mg/kg, p.o.) | Reference |

| Dopamine | Medial Prefrontal Cortex | Increased | [6] |

| Noradrenaline | Medial Prefrontal Cortex | Increased | [6] |

| Glutamate | Medial Prefrontal Cortex | Increased | [6] |

| Acetylcholine | Medial Prefrontal Cortex | No significant effect alone | [6] |

| Acetylcholine (with Donepezil) | Medial Prefrontal Cortex | Potentiated increase | [6] |

Table 2: Effects of Idalopirdine on Extracellular Neurotransmitter Levels in the Rat Medial Prefrontal Cortex.

Experimental Protocols

The characterization of idalopirdine's mechanism of action has relied on a variety of standard and advanced experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibition constant (Ki) of idalopirdine for the 5-HT6 receptor.

General Protocol:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-LSD) is incubated with the cell membranes in the presence of varying concentrations of idalopirdine.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of idalopirdine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of receptor binding, in this case, the antagonism of 5-HT6 receptor-mediated cAMP production.

Objective: To determine the functional potency of idalopirdine as a 5-HT6 receptor antagonist.

General Protocol:

-

Cell Culture: Cells expressing the 5-HT6 receptor are cultured in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of idalopirdine.

-

Stimulation: The cells are then stimulated with a 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like TR-FRET or AlphaScreen.

-

Data Analysis: The concentration of idalopirdine that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To quantify the effect of idalopirdine on the extracellular concentrations of acetylcholine, glutamate, dopamine, and noradrenaline in the prefrontal cortex and hippocampus.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-

Drug Administration: Idalopirdine is administered systemically (e.g., orally or intraperitoneally) or locally via reverse dialysis through the probe.

-

Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Conclusion

Idalopirdine hydrochloride's mechanism of action is centered on its potent and selective antagonism of the 5-HT6 receptor. This antagonism leads to the modulation of downstream signaling pathways and, consequently, an increase in the release of several pro-cognitive neurotransmitters, including acetylcholine (in the presence of an acetylcholinesterase inhibitor), glutamate, dopamine, and noradrenaline. While clinical trials in Alzheimer's disease did not ultimately demonstrate efficacy, the preclinical pharmacological profile of idalopirdine provides a clear example of a targeted approach to enhancing neurotransmitter systems relevant to cognition. The experimental methodologies detailed herein are crucial for the continued investigation of 5-HT6 receptor antagonists and other novel therapeutic strategies for cognitive disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. a-z.lu [a-z.lu]

Idalopirdine Hydrochloride: A Technical Guide to its 5-HT6 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of idalopirdine (B1259171) hydrochloride for the serotonin (B10506) 6 (5-HT6) receptor. Idalopirdine (also known as Lu AE58054) is a potent and selective antagonist of the 5-HT6 receptor and has been a subject of interest in the development of therapeutics for cognitive deficits, particularly in Alzheimer's disease.[1][2] This document details the quantitative binding data, the experimental methodologies used to determine this affinity, and the relevant signaling pathways of the 5-HT6 receptor.

Quantitative Binding Affinity of Idalopirdine

The binding affinity of idalopirdine for the human 5-HT6 receptor has been determined through in-vitro radioligand binding assays. The key quantitative measure of this affinity is the inhibition constant (Ki), which represents the concentration of the ligand (idalopirdine) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| Idalopirdine (Lu AE58054) | Human 5-HT6 | 0.83 | Arnt et al., 2010[1][3][4][5] |

Experimental Protocols

The determination of the binding affinity of idalopirdine for the 5-HT6 receptor typically involves a competitive radioligand binding assay. While the specific protocol used in the initial characterization may have proprietary elements, the following is a representative methodology based on standard practices for 5-HT6 receptor binding assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of an unlabeled compound (idalopirdine) to compete with a radiolabeled ligand for binding to the 5-HT6 receptor.

1. Membrane Preparation:

-

HEK-293 (Human Embryonic Kidney) cells stably expressing the human 5-HT6 receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand for the 5-HT6 receptor (e.g., [3H]-LSD).

-

Increasing concentrations of unlabeled idalopirdine hydrochloride.

-

The cell membrane preparation containing the 5-HT6 receptors.

-

-

Total binding is determined in the absence of any competing ligand, while non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT6 antagonist (e.g., methiothepin) to saturate the receptors.

3. Incubation:

-

The plate is incubated, typically for 60 minutes at 37°C, to allow the binding to reach equilibrium.

4. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Detection and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of idalopirdine that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a graphical representation of the general workflow for a competitive radioligand binding assay.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[6][7] Its signaling is complex and not limited to a single pathway. Understanding these pathways is crucial for elucidating the mechanism of action of 5-HT6 receptor antagonists like idalopirdine.

The canonical signaling pathway for the 5-HT6 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein.[6][8] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

In addition to the canonical Gs-cAMP pathway, the 5-HT6 receptor can also signal through several non-canonical pathways:

-

mTOR Pathway: The 5-HT6 receptor has been shown to interact with and activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8]

-

Cdk5 Pathway: The receptor can also activate cyclin-dependent kinase 5 (Cdk5), which is involved in neuronal migration and neurite outgrowth.[6][7]

-

Fyn Kinase Pathway: The 5-HT6 receptor can interact with and activate the Fyn tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway.[9][10]

The following diagram illustrates the major signaling pathways of the 5-HT6 receptor.

Conclusion

Idalopirdine hydrochloride is a high-affinity antagonist for the human 5-HT6 receptor, with a Ki value of 0.83 nM. This high affinity has been established through standard and robust in-vitro radioligand binding assays. The 5-HT6 receptor, the target of idalopirdine, engages in multiple intracellular signaling pathways beyond the canonical Gs-cAMP cascade, including the mTOR, Cdk5, and Fyn kinase pathways. A thorough understanding of both the binding kinetics and the complex signaling network of the 5-HT6 receptor is essential for the continued research and development of idalopirdine and other 5-HT6 receptor modulators for neurological and psychiatric disorders.

References

- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Idalopirdine Hydrochloride: A Technical Guide on its Effects on Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idalopirdine (B1259171) (Lu AE58054) is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor that was investigated as a potential treatment for cognitive impairment, particularly in Alzheimer's disease. This technical guide provides an in-depth overview of the pharmacological effects of idalopirdine hydrochloride on key neurotransmitter systems. It details the quantitative data from preclinical studies, outlines the experimental methodologies used to determine these effects, and visually represents the signaling pathways and experimental workflows. While idalopirdine ultimately failed to meet primary endpoints in Phase III clinical trials, a thorough understanding of its mechanism of action and its impact on neurochemical systems remains valuable for the ongoing development of therapeutics targeting cognitive deficits.

Core Mechanism of Action

Idalopirdine is a potent and selective antagonist of the 5-HT6 receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in brain regions crucial for cognition, such as the hippocampus and frontal cortex. Blockade of this receptor is hypothesized to modulate the activity of multiple neurotransmitter systems, thereby enhancing cognitive function.

Signaling Pathway of 5-HT6 Receptor Antagonism

The primary mechanism by which 5-HT6 receptor antagonists like idalopirdine are thought to exert their pro-cognitive effects is through the disinhibition of cholinergic and glutamatergic neurons. The diagram below illustrates this proposed signaling cascade.

Effects on Neurotransmitter Systems

Preclinical studies have demonstrated that idalopirdine modulates several key neurotransmitter systems implicated in cognitive function.

Cholinergic System

Idalopirdine has been shown to potentiate cholinergic neurotransmission, particularly when used as an adjunct to acetylcholinesterase inhibitors (AChEIs) like donepezil (B133215). While idalopirdine alone did not significantly alter acetylcholine levels, its combination with donepezil resulted in a synergistic increase in extracellular acetylcholine in the medial prefrontal cortex of rats.[1] This potentiation is believed to be a key contributor to its potential pro-cognitive effects.[1][2]

Glutamatergic System

In microdialysis studies, idalopirdine administered alone has been shown to increase extracellular levels of glutamate in the rat medial prefrontal cortex.[1] This effect on the primary excitatory neurotransmitter in the brain is consistent with the proposed cognitive-enhancing properties of 5-HT6 receptor antagonism.

Monoaminergic System

Idalopirdine has also been observed to modulate monoaminergic neurotransmission. Specifically, administration of idalopirdine led to increased extracellular levels of dopamine (B1211576) and noradrenaline in the rat medial prefrontal cortex.[1] A trend towards increased serotonin levels was also noted.[1]

Data Presentation: Quantitative Effects

The following tables summarize the quantitative data on idalopirdine's binding affinity and its in vivo effects on neurotransmitter levels from preclinical studies.

Table 1: Receptor Binding Affinity of Idalopirdine

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Idalopirdine | Human 5-HT6 | 0.83 |

Data sourced from Mørk et al., 2017.[1]

Table 2: In Vivo Effects of Idalopirdine on Neurotransmitter Levels in the Rat Medial Prefrontal Cortex

| Treatment | Dopamine (% Baseline) | Noradrenaline (% Baseline) | Glutamate (% Baseline) | Acetylcholine (% Baseline, with Donepezil) |

| Idalopirdine (10 mg/kg, p.o.) | Increased | Increased | Increased | Potentiated increase |

Data are qualitative summaries from Mørk et al., 2017, which reported statistically significant increases without specifying percentage changes in the abstract.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of idalopirdine.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol is a representative method for assessing the effect of idalopirdine on extracellular neurotransmitter levels in the brain of freely-moving rats.

Objective: To measure the concentrations of acetylcholine, glutamate, dopamine, and noradrenaline in the medial prefrontal cortex following administration of idalopirdine, donepezil, or their combination.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Idalopirdine hydrochloride

-

Donepezil hydrochloride

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

Procedure:

-

Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Allow for a post-operative recovery period of at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer vehicle, idalopirdine (e.g., 10 mg/kg, p.o.), donepezil (e.g., 1.3 mg/kg, s.c.), or a combination of idalopirdine and donepezil.

-

Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

-

Data Expression: Express the post-treatment neurotransmitter levels as a percentage of the mean baseline concentration.

In Vivo Electrophysiology for Gamma Oscillation Recording

This protocol describes a method to assess the effects of idalopirdine on neuronal network activity, specifically gamma oscillations, which are associated with cognitive processing.

Objective: To measure changes in hippocampal gamma oscillations following the administration of idalopirdine and/or donepezil.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetics (e.g., urethane)

-

Stereotaxic apparatus

-

Recording electrodes (e.g., tungsten microelectrodes)

-

Stimulating electrode

-

Electrophysiology recording system (amplifier, data acquisition system)

-

Idalopirdine hydrochloride

-

Donepezil hydrochloride

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus.

-

Electrode Implantation: Implant a recording electrode in the CA1 or CA3 region of the hippocampus and a stimulating electrode in the brainstem nucleus pontis oralis (nPO) to evoke oscillations.

-

Baseline Recording: Record baseline local field potentials (LFPs) for at least 30 minutes.

-

Drug Administration: Administer vehicle, idalopirdine (e.g., 2 mg/kg, i.v.), donepezil (e.g., 0.3 mg/kg, i.v.), or their combination.

-

Post-Administration Recording: Continue recording LFPs to observe drug-induced changes in gamma oscillation power and frequency.

-

Data Analysis: Analyze the recorded LFPs using spectral analysis to quantify changes in the gamma frequency band (30-80 Hz).

Synergistic Action with Acetylcholinesterase Inhibitors

A significant finding from preclinical research is the synergistic effect of idalopirdine when co-administered with AChEIs. This suggests a complementary mechanism of action where the AChEI increases the synaptic availability of acetylcholine, and idalopirdine further enhances its release.

Conclusion

Idalopirdine hydrochloride is a selective 5-HT6 receptor antagonist that demonstrates a clear modulatory effect on multiple neurotransmitter systems, including the cholinergic, glutamatergic, and monoaminergic pathways. Preclinical evidence strongly supports a synergistic potentiation of cholinergic neurotransmission when idalopirdine is combined with an acetylcholinesterase inhibitor. Despite the disappointing results from Phase III clinical trials in Alzheimer's disease, the preclinical pharmacological profile of idalopirdine provides valuable insights into the complex interplay of neurotransmitter systems in cognitive function. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development for cognitive disorders. Further investigation into the nuances of 5-HT6 receptor antagonism and its downstream effects may yet yield novel therapeutic strategies.

References

Preclinical Profile of Idalopirdine Hydrochloride in Alzheimer's Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idalopirdine (B1259171) (also known as Lu AE58054) is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor that was investigated as a potential therapeutic agent for Alzheimer's disease (AD). The rationale for its development stemmed from the high expression of 5-HT6 receptors in brain regions critical for cognition, such as the hippocampus and frontal cortex. Preclinical research suggested that antagonizing these receptors could modulate multiple neurotransmitter systems implicated in the cognitive deficits characteristic of AD. This technical guide provides a comprehensive overview of the preclinical studies of idalopirdine in models relevant to Alzheimer's disease, presenting key quantitative data, detailed experimental methodologies, and visualizations of the proposed mechanisms of action. Despite showing promise in early studies, it is important to note that idalopirdine ultimately failed to meet its primary endpoints in Phase III clinical trials.

Mechanism of Action

Idalopirdine is a potent and selective 5-HT6 receptor antagonist.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, and its blockade is proposed to enhance cognitive function through the modulation of several neurotransmitter systems. Preclinical evidence suggests that 5-HT6 receptor antagonists can increase the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory that are known to be deficient in Alzheimer's disease.[2][3] Furthermore, these antagonists have been shown to influence the levels of other monoamines, such as dopamine (B1211576) and noradrenaline.[4] The procognitive effects of idalopirdine are thought to arise from its ability to modulate the activity of cholinergic, monoaminergic, and glutamatergic neurotransmitter systems.[4]

Signaling Pathway of Idalopirdine (5-HT6 Antagonism)

Caption: Proposed signaling pathway of Idalopirdine via 5-HT6 receptor antagonism.

Preclinical Pharmacology: Quantitative Data

The preclinical development of idalopirdine involved a series of in vitro and in vivo studies to characterize its pharmacological profile.

In Vitro Binding Affinity

| Receptor | Species | Ki (nM) |

| 5-HT6 | Human | 0.83[5] |

In Vivo Receptor Occupancy

| Animal Model | Route of Administration | ED50 (mg/kg) |

| Rat | Oral | 2.7[5] |

Neurochemical Effects in Rats

A microdialysis study in freely-moving rats investigated the effects of idalopirdine on extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC).

| Treatment | Dopamine | Noradrenaline | Glutamate | Acetylcholine |

| Idalopirdine (10 mg/kg, p.o.) | Increased | Increased | Increased | No effect |

| Donepezil (B133215) (1.3 mg/kg, s.c.) | - | - | - | Increased |

| Idalopirdine + Donepezil | - | - | - | Potentiated increase |

Data from Mørk et al., 2017.[4]

Preclinical Efficacy in Animal Models

Idalopirdine was evaluated in several animal models of cognitive impairment to assess its potential therapeutic efficacy for Alzheimer's disease.

Phencyclidine (PCP)-Induced Cognitive Deficit in Rats

In a model of cognitive impairment induced by the NMDA receptor antagonist phencyclidine, idalopirdine demonstrated the ability to reverse cognitive deficits in the Novel Object Recognition (NOR) test.

| Treatment Group | Dose (mg/kg, p.o.) | Outcome in NOR Test |

| Idalopirdine | 5-20 | Reversed cognitive impairment[5] |

Synergistic Effects with Donepezil in Functional MRI (fMRI) in Rats

A study utilizing BOLD fMRI in awake rats explored the combined effects of idalopirdine and the acetylcholinesterase inhibitor donepezil on brain activity.

| Treatment | Dose | Effect on Brain Activity |

| Idalopirdine | 2 mg/kg, i.v. | Modest activation of 8 brain regions |

| Donepezil | 0.3 mg/kg, i.v. | Activation of 19 brain regions |

| Idalopirdine + Donepezil | 2 mg/kg + 0.3 mg/kg | Robust activation of 36 brain regions |

Data from Herrik et al., 2017.[6]

Experimental Protocols

In Vivo Microdialysis

Objective: To measure extracellular neurotransmitter levels in the brain of conscious, freely moving rats.

Procedure:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex). The cannula is secured with dental cement.

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

-

Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[2]

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in rodents.

Procedure:

-

Habituation: The animal is placed in an empty open-field arena to acclimate to the environment.

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a set period.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher index indicates better recognition memory.[7][8][9][10]

Experimental Workflow for Preclinical Assessment

Caption: General experimental workflow for preclinical evaluation of idalopirdine.

Discussion and Conclusion

The preclinical data for idalopirdine provided a strong rationale for its investigation in Alzheimer's disease. The potent and selective 5-HT6 receptor antagonism, coupled with evidence of pro-cognitive effects and modulation of key neurotransmitter systems, suggested a promising therapeutic potential. The synergistic effects observed with donepezil in preclinical models further supported its development as an adjunctive therapy.

However, a significant gap in the publicly available preclinical data is the lack of extensive studies in transgenic Alzheimer's disease models. While idalopirdine showed efficacy in models of cognitive impairment, its effects on the core pathological hallmarks of AD, such as amyloid-beta plaques and neurofibrillary tangles, are not well-documented in the literature. This lack of data on disease-modifying effects in relevant preclinical models may have been an early indicator of the challenges that were later observed in clinical trials.

Ultimately, despite the promising preclinical profile in terms of symptomatic improvement, idalopirdine failed to demonstrate efficacy in Phase III clinical trials for mild to moderate Alzheimer's disease.[11][12][13] The reasons for this translational failure are likely multifactorial and highlight the complexities of developing effective treatments for this devastating neurodegenerative disorder. This technical guide serves as a summary of the foundational preclinical work that led to the clinical investigation of idalopirdine, providing valuable insights for researchers in the field of Alzheimer's drug discovery.

References

- 1. Idalopirdine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. curehunter.com [curehunter.com]

- 5. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]

- 10. Object recognition test for studying cognitive impairments in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medication did not decrease cognitive loss in patients with Alzheimer's disease | EurekAlert! [eurekalert.org]

Investigating the Role of 5-HT6 Receptors with Idalopirdine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the 5-HT6 receptor, a key target in central nervous system (CNS) drug discovery, through the lens of Idalopirdine hydrochloride. Idalopirdine, a potent and selective 5-HT6 receptor antagonist, has been the subject of extensive research, offering valuable insights into the receptor's function and its potential as a therapeutic target. This document details the pharmacodynamics of Idalopirdine, the complex signaling pathways of the 5-HT6 receptor, comprehensive experimental protocols for its study, and a summary of its journey through clinical trials. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to 5-HT6 Receptors and Idalopirdine Hydrochloride

The 5-hydroxytryptamine-6 (5-HT6) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is almost exclusively expressed in the central nervous system. Its localization in brain regions critical for cognition, such as the hippocampus and prefrontal cortex, has made it an attractive target for the development of therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia.

Idalopirdine hydrochloride (also known as Lu AE58054) emerged as a promising investigational drug specifically targeting the 5-HT6 receptor. It is a potent and selective antagonist, meaning it binds to the receptor and blocks the action of the endogenous ligand, serotonin (B10506). The therapeutic rationale behind 5-HT6 receptor antagonism is based on the hypothesis that blocking these receptors can modulate the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory. Preclinical studies demonstrated the pro-cognitive effects of 5-HT6 receptor antagonists, and Idalopirdine, in combination with acetylcholinesterase inhibitors, showed synergistic effects on brain activity.[1]

Data Presentation: Pharmacological Profile of Idalopirdine

The efficacy and selectivity of a pharmacological tool are paramount in research. The following tables summarize the quantitative data for Idalopirdine's binding affinity and selectivity, providing a clear comparison of its interaction with various receptors.

Table 1: Binding Affinity of Idalopirdine for the Human 5-HT6 Receptor

| Compound | Receptor | Assay Type | K i (nM) |

| Idalopirdine | Human 5-HT6 | Radioligand Binding | 0.83 |

Table 2: Selectivity Profile of Idalopirdine

| Receptor Subtype | Binding Affinity (K i in nM or % inhibition @ 1µM) |

| Serotonin Receptors | |

| 5-HT1A | >1000 |

| 5-HT1B | >1000 |

| 5-HT2A | >1000 |

| 5-HT2B | >1000 |

| 5-HT2C | >1000 |

| 5-HT3 | >1000 |

| 5-HT4 | >1000 |

| 5-HT5a | >1000 |

| 5-HT7 | >1000 |

| Adrenergic Receptors | |

| α1A | 48 |

| α1B | 68 |

| α2A | >1000 |

| β1 | >1000 |

| β2 | >1000 |

| Dopamine Receptors | |

| D1 | >1000 |

| D2 | >1000 |

| D3 | >1000 |

| D4 | >1000 |

| Histamine Receptors | |

| H1 | >1000 |

| H2 | >1000 |

| Muscarinic Receptors | |

| M1 | >1000 |

| M2 | >1000 |

| M3 | >1000 |

| M4 | >1000 |

| M5 | >1000 |

Note: A higher Ki value indicates lower binding affinity. The data indicates that Idalopirdine is highly selective for the 5-HT6 receptor, with significantly lower affinity for other serotonin receptor subtypes and other major neurotransmitter receptors. Some affinity is observed for adrenergic alpha-1A and alpha-1B receptors.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor's signaling is more complex than initially understood. While it canonically couples to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), it also engages in non-canonical signaling pathways. Understanding these diverse pathways is crucial for interpreting the effects of ligands like Idalopirdine.

Canonical Gs-cAMP Signaling Pathway

The primary and most well-characterized signaling pathway for the 5-HT6 receptor involves its coupling to a Gs protein. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

References

Idalopirdine Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical Structure, Physicochemical Properties, Mechanism of Action, and Clinical Development of a Selective 5-HT6 Receptor Antagonist

Introduction

Idalopirdine (also known as Lu AE58054) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3] It was developed by Lundbeck and Otsuka Pharmaceutical as a potential adjunctive therapy for the symptomatic treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[2][4] The rationale for its development stemmed from evidence suggesting that blockade of 5-HT6 receptors could modulate multiple neurotransmitter systems, including the cholinergic system, which is implicated in cognitive function.[5][6] Despite promising early-phase results, Idalopirdine ultimately failed to meet its primary endpoints in several Phase III clinical trials for Alzheimer's disease, leading to the discontinuation of its development for this indication.[4][7] This guide provides a comprehensive technical overview of Idalopirdine hydrochloride, including its chemical properties, mechanism of action, experimental protocols, and a summary of its clinical trial outcomes.

Chemical Structure and Physicochemical Properties

Idalopirdine hydrochloride is the hydrochloride salt of Idalopirdine.[8] The chemical and physical properties are crucial for its formulation and delivery.

Table 1: Chemical and Physical Properties of Idalopirdine and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | 2-(6-Fluoro-1H-indol-3-yl)-N-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)ethanamine | [2] |

| Molecular Formula (Base) | C20H19F5N2O | [2][9] |

| Molecular Weight (Base) | 398.37 g/mol | [2][9] |

| Molecular Formula (HCl Salt) | C20H20ClF5N2O | [8][10] |

| Molecular Weight (HCl Salt) | 434.84 g/mol | [8][10] |

| CAS Number (Base) | 467459-31-0 | [2][3] |

| CAS Number (HCl Salt) | 467458-02-2 | [8] |

| Ki for 5-HT6 Receptor | 0.83 nM | [1][3] |

| Water Solubility | 0.00356 mg/mL (Predicted) | [8] |

| logP | 4.66 (ALOGPS), 4.8 (Chemaxon) | [8] |

| pKa (Strongest Basic) | 9.59 (Chemaxon) | [8] |

| Polar Surface Area | 37.05 Ų (Chemaxon) | [8] |

Mechanism of Action and Signaling Pathway

Idalopirdine functions as a potent and selective antagonist at the 5-HT6 receptor.[1][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily expressed in brain regions associated with cognition and memory, such as the hippocampus and cortex.[6] Its antagonism is believed to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Idalopirdine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 5. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. file.medchemexpress.eu [file.medchemexpress.eu]

Idalopirdine Hydrochloride: A Technical Guide to Off-Target Effects and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idalopirdine (Lu AE58054), a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, was investigated as a potential therapeutic agent for cognitive deficits in neurodegenerative and psychiatric disorders. A critical aspect of its preclinical and clinical evaluation is the characterization of its off-target binding profile to predict potential side effects and understand its full pharmacological activity. This technical guide provides a comprehensive overview of the off-target effects and selectivity profile of Idalopirdine hydrochloride, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction

Idalopirdine hydrochloride is a synthetic organic compound that acts as a potent antagonist at the 5-HT6 receptor, with a reported inhibitory constant (Ki) of 0.83 nM for the human receptor.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and frontal cortex.[3] Blockade of this receptor is hypothesized to modulate cholinergic and glutamatergic neurotransmission, providing a rationale for its investigation in Alzheimer's disease and schizophrenia.[4][5] While Idalopirdine ultimately failed to meet its primary endpoints in Phase III clinical trials for Alzheimer's disease, a detailed understanding of its selectivity profile remains valuable for the broader field of 5-HT6 receptor-targeted drug discovery.[6][7]

Selectivity Profile of Idalopirdine Hydrochloride

Idalopirdine has demonstrated a high degree of selectivity for the 5-HT6 receptor. In broad screening panels, it showed greater than 50-fold selectivity for the 5-HT6 receptor over more than 70 other molecular targets, including a wide range of receptors, ion channels, and transporters.[2][8]

Off-Target Binding Affinities

While generally highly selective, Idalopirdine does exhibit measurable affinity for a small number of other receptors. The following table summarizes the known binding affinities (Ki) of Idalopirdine for its primary target and key off-target receptors.

| Target | Receptor Subtype | Species | Ki (nM) | Assay Type |

| Primary Target | 5-HT6 | Human | 0.83 | Radioligand Binding Assay |

| Adrenergic Receptor | α1A | - | Medium Affinity | Radioligand Binding Assay |

| Adrenergic Receptor | α1B | - | Medium Affinity | Radioligand Binding Assay |

| Dopamine Receptor | D2 | Human | 1215 | Displacement of [3H]-raclopride |

| Serotonin (B10506) Receptor | 5-HT1A | Human | 3936 | Displacement of [3H]-8-OH-DPAT |

| Serotonin Receptor | 5-HT2A | Human | 791 | Competitive Binding Assay |

| Serotonin Receptor | 5-HT2C | Human | 250-251.19 | Displacement of [3H]5-HT |

*Specific Ki values for α1A and α1B adrenergic receptors are not publicly available but have been described as being in the "medium affinity" range.[2][8]

Experimental Protocols

The determination of the binding affinity of Idalopirdine for its on-target and off-target sites is primarily achieved through in vitro radioligand binding assays.

Radioligand Binding Assay (General Protocol)

This method measures the affinity of a test compound (Idalopirdine) by quantifying its ability to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Materials:

-

Receptor Preparation: Cell membranes or tissue homogenates expressing the target receptor. For 5-HT6 receptor assays, HEK-293 cells transfected with the human 5-HT6 receptor are commonly used.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-LSD for the 5-HT6 receptor).

-

Test Compound: Idalopirdine hydrochloride dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Reference Compound: A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding (e.g., methiothepin (B1206844) or clozapine (B1669256) for the 5-HT6 receptor).

-

Assay Buffer: A buffer solution optimized for the specific receptor binding (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: The receptor preparation, radioligand, and either the test compound (at varying concentrations), buffer (for total binding), or the reference compound (for non-specific binding) are incubated together in a microplate. Incubation is typically carried out at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Idalopirdine's Primary Mechanism of Action

Idalopirdine acts as an antagonist at the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway. By blocking the binding of the endogenous ligand serotonin (5-HT), Idalopirdine prevents the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This modulation of the serotonergic system is thought to indirectly influence other neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are implicated in cognitive function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Idalopirdine - Wikipedia [en.wikipedia.org]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Potential of Idalopirdine Hydrochloride in Combination Therapies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synergistic effects of Idalopirdine (B1259171) hydrochloride, a selective 5-HT6 receptor antagonist, when used in combination with other compounds. The primary focus of investigation has been its potential as an adjunctive therapy for Alzheimer's disease, particularly with acetylcholinesterase inhibitors (AChEIs). While the extensive Phase 3 clinical trial program ultimately did not support its efficacy for this indication, the preclinical data and the initial Phase 2 findings offer valuable insights into the neurobiological pathways that could be modulated by this synergistic approach.

Preclinical Evidence of Synergy: Enhanced Brain Activity

Preclinical research in animal models provided the foundational evidence for the synergistic potential of Idalopirdine. A key study utilizing functional magnetic resonance imaging (fMRI) in awake rats demonstrated that the combination of Idalopirdine and the AChEI donepezil (B133215) resulted in a robust and widespread activation of brain regions critical for cognition.

When administered alone, both Idalopirdine and donepezil produced modest and somewhat overlapping patterns of brain activation. However, the co-administration of both compounds led to a pronounced synergistic effect, activating a significantly larger network of brain regions. This included areas within the extended-amygdala, striato-pallidal, and septo-hippocampal networks, as well as the cholinergic system itself.[1][2] This potentiation of brain activity suggested a mechanistic basis for the potential cognitive-enhancing effects of the combination therapy that extended beyond the individual actions of each drug.[1][2]

Further preclinical electrophysiology and microdialysis studies in rats showed that Idalopirdine potentiated and prolonged the effects of donepezil on neuronal oscillations (gamma power) and extracellular levels of acetylcholine (B1216132) in the hippocampus and prefrontal cortex.[1][3]

Below is a diagram illustrating the proposed synergistic mechanism.

References

- 1. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity-A Functional MRI Study in the Awake Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT6 receptor antagonist idalopirdine potentiates the effects of donepezil on gamma oscillations in the frontal cortex of anesthetized and awake rats without affecting sleep-wake architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

Idalopirdine Hydrochloride: A Technical Deep Dive into its Effects on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idalopirdine (B1259171) (also known as Lu AE58054) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. It was developed as a potential adjunctive treatment for cognitive impairment in neurodegenerative diseases, most notably Alzheimer's disease. While Phase II clinical trials showed initial promise for improving cognition in patients already receiving acetylcholinesterase inhibitors (AChEIs), subsequent large-scale Phase III trials (STARSHINE, STARBEAM, and STARBRIGHT) did not meet their primary endpoints, leading to the discontinuation of its development for this indication.[1][2][3][4][5]

Despite its clinical outcomes, the preclinical rationale for investigating idalopirdine and other 5-HT6 receptor antagonists remains a significant area of interest for understanding the neurobiology of cognition and synaptic plasticity. This technical guide provides an in-depth analysis of the proposed mechanism of action of idalopirdine hydrochloride, its theoretical impact on synaptic plasticity, and the experimental evidence from preclinical studies involving this class of compounds. Due to a lack of publicly available direct electrophysiological studies on idalopirdine's effect on long-term potentiation (LTP) or long-term depression (LTD), this guide will draw upon data from analogous selective 5-HT6 receptor antagonists to detail experimental protocols and potential effects.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

Idalopirdine is a high-affinity antagonist of the 5-HT6 receptor, with a Ki value of 0.83 nM for the human receptor.[6] These receptors are almost exclusively expressed in the central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and the frontal cortex.[4] The primary hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists revolves around their ability to modulate multiple neurotransmitter systems.[7]

The prevailing theory suggests that 5-HT6 receptors are predominantly located on GABAergic interneurons. By antagonizing these receptors, idalopirdine is thought to reduce the inhibitory tone of these interneurons. This disinhibition, in turn, is believed to lead to an increased release of excitatory neurotransmitters, namely acetylcholine (B1216132) (ACh) and glutamate, in key cortical and hippocampal circuits.[8][9] This proposed signaling cascade forms the foundation for the hypothesis that idalopirdine can positively impact synaptic plasticity.

References

- 1. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the 5-HT(6) receptor attenuates long-term potentiation and facilitates GABAergic neurotransmission in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Effects of clozapine, haloperidol and iloperidone on neurotransmission and synaptic plasticity in prefrontal cortex and their accumulation in brain tissue: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Lu AE58054: A Technical Guide on its Interaction with Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AE58054, also known as idalopirdine, is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor that has been investigated as a potential therapeutic agent for cognitive deficits, particularly in Alzheimer's disease. This technical guide provides an in-depth overview of the foundational research on Lu AE58054, with a specific focus on its mechanism of action and its intricate relationship with cholinergic pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling mechanisms to serve as a comprehensive resource for researchers in neuropharmacology and drug development. While showing initial promise in preclinical and early-phase clinical trials, Lu AE58054 ultimately failed to meet its primary endpoints in Phase III studies. Understanding the foundational science behind its development, however, remains crucial for future research in targeting the 5-HT6 receptor and modulating cholinergic systems for cognitive enhancement.

Introduction

The 5-HT6 receptor, almost exclusively expressed in the central nervous system, has emerged as a compelling target for the treatment of cognitive disorders. Its antagonism has been shown to modulate multiple neurotransmitter systems, including the cholinergic system, which is critically involved in learning and memory. Lu AE58054 was developed as a high-affinity and selective 5-HT6 receptor antagonist. This guide delves into the core preclinical and early clinical research that defined the pharmacological profile of Lu AE58054 and its effects on cholinergic neurotransmission.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of Lu AE58054.

Table 1: In Vitro Binding Affinity and Functional Activity of Lu AE58054

| Parameter | Value | Species | Assay Type | Reference |

| Ki (5-HT6 Receptor) | 0.83 nM | Human | Radioligand Binding Assay | [1] |

| Functional Activity | No agonist activity | Human | GTPγS Binding Assay | [1] |

| Selectivity | >50-fold selectivity over 70 other targets | Various | Radioligand Binding Assays | [1] |

| Off-Target Affinity (moderate) | α1A-adrenoceptor, α1B-adrenoceptor | - | Radioligand Binding Assays | [1] |

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of Lu AE58054

| Parameter | Value | Species | Method | Reference |

| ED50 (Striatal 5-HT6R Occupancy) | 2.7 mg/kg (p.o.) | Rat | In vivo binding with [3H]Lu AE60157 | [1] |

| Plasma EC50 (5-HT6R Occupancy) | 20 ng/mL | Rat | Pharmacokinetic/Receptor Occupancy Modeling | [1] |

Table 3: Lu AE58054 Clinical Trial Dosages (Phase II - NCT01019421)

| Treatment Arm | Dosage | Administration Route | Adjunctive Therapy | Reference |

| Lu AE58054 | 90 mg/day (30 mg, three times daily) | Oral | Donepezil (10 mg/day) | [2] |

| Placebo | - | Oral | Donepezil (10 mg/day) | [2] |

Core Mechanism of Action

Lu AE58054 exerts its effects by competitively binding to and blocking the activation of the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that canonically signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, research has revealed that the 5-HT6 receptor can also engage in non-canonical signaling through various other pathways, which are crucial for its effects on neuronal function.

Downstream Signaling Pathways of the 5-HT6 Receptor

Antagonism of the 5-HT6 receptor by Lu AE58054 modulates several key intracellular signaling cascades.

Interaction with Cholinergic Pathways

A key aspect of the therapeutic hypothesis for Lu AE58054 was its ability to enhance cholinergic neurotransmission. Research indicates that this is an indirect effect, as 5-HT6 receptors are not located on cholinergic neurons themselves[3][4]. Instead, the antagonism of 5-HT6 receptors, which are present on GABAergic interneurons, leads to a disinhibition of cholinergic neurons. This results in an increased release of acetylcholine (B1216132) in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. Furthermore, 5-HT6 receptor antagonists have been shown to modulate glutamatergic transmission, which can also indirectly influence cholinergic neuron activity[5].

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of Lu AE58054.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the 5-HT6 receptor.

Objective: To determine the inhibitory constant (Ki) of Lu AE58054 for the human 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]-LSD or another suitable 5-HT6 receptor radioligand.

-

Non-specific binding control: 10 µM Serotonin or another suitable 5-HT6 receptor agonist/antagonist.

-

Lu AE58054 at various concentrations.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human 5-HT6 receptor.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of Lu AE58054 at various concentrations.

-

150 µL of the membrane preparation.

-

50 µL of [³H]-LSD at a concentration near its Kd.

-

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of Lu AE58054 from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay for Functional Activity

This protocol outlines a general method for assessing the functional antagonist activity of Lu AE58054 at the 5-HT6 receptor.

Objective: To determine if Lu AE58054 acts as an agonist, antagonist, or inverse agonist at the human 5-HT6 receptor.

Materials:

-

Membranes from cells expressing the human 5-HT6 receptor.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (10 µM).

-

[³⁵S]GTPγS.

-

5-HT (serotonin) as an agonist.

-

Lu AE58054 at various concentrations.

-

Non-specific binding control: unlabeled GTPγS (10 µM).

-

Scintillation cocktail.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine:

-

Membrane preparation.

-

Assay buffer containing GDP.

-

Lu AE58054 at various concentrations (for antagonist mode, pre-incubate before adding agonist).

-

5-HT at its EC₅₀ concentration (for antagonist mode).

-

-

Pre-incubate at 30°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubate at 30°C for 60 minutes.

-

-

Termination and Measurement:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

To assess agonist activity, measure the stimulation of [³⁵S]GTPγS binding by Lu AE58054 alone.

-

To assess antagonist activity, measure the inhibition of 5-HT-stimulated [³⁵S]GTPγS binding by Lu AE58054.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol is a generalized procedure for measuring extracellular acetylcholine levels in the brain of freely moving rats following administration of Lu AE58054.

Objective: To measure the effect of Lu AE58054 on acetylcholine release in the prefrontal cortex and hippocampus.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Lu AE58054 formulation for administration (e.g., oral gavage).

-

Donepezil (optional, for combination studies).

-

HPLC system with electrochemical detection.

-

Fraction collector.

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex or hippocampus).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a defined period.

-

Administer Lu AE58054 (and donepezil, if applicable) via the desired route.

-

Continue to collect dialysate samples at regular intervals.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for acetylcholine content using an HPLC system with an electrochemical detector.

-

-

Data Analysis:

-

Express acetylcholine levels as a percentage of the baseline average.

-

Compare the changes in acetylcholine levels between treatment groups.

-

Conclusion

Lu AE58054 is a potent and selective 5-HT6 receptor antagonist that demonstrated pro-cognitive effects in preclinical models, largely attributed to its ability to indirectly enhance cholinergic and glutamatergic neurotransmission. Foundational research elucidated its high-affinity binding to the 5-HT6 receptor and its functional antagonism at this site. The proposed mechanism of action involves the disinhibition of cholinergic neurons through the modulation of GABAergic interneurons. Despite promising early-phase data, particularly in combination with acetylcholinesterase inhibitors, Lu AE58054 did not demonstrate efficacy in pivotal Phase III clinical trials for Alzheimer's disease[6]. The reasons for this translational failure are likely multifactorial and highlight the complexities of targeting cognitive dysfunction in neurodegenerative disorders. Nevertheless, the body of research surrounding Lu AE58054 has significantly advanced our understanding of 5-HT6 receptor pharmacology and its role in modulating cholinergic pathways, providing valuable insights for the continued development of novel therapeutic strategies for cognitive impairment.

References

- 1. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lack of localization of 5-HT6 receptors on cholinergic neurons: implication of multiple neurotransmitter systems in 5-HT6 receptor-mediated acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dadun.unav.edu [dadun.unav.edu]

- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Alzheimer's: A Technical Whitepaper on the Therapeutic Potential of Idalopirdine Hydrochloride

Executive Summary